![molecular formula C7H7N3O B13758231 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one CAS No. 1150618-45-3](/img/structure/B13758231.png)
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yield and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of HSP90α and HSP90β, proteins involved in the heat shock response. The compound binds to the N-terminal ATP binding site of these proteins, inhibiting their function and leading to various downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
1H-pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion and substitution pattern.
Uniqueness
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to its specific substitution at the 1-methyl position and the 5(4H)-one functionality. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
1150618-45-3 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11) |
Clé InChI |
DMYMQFCGXNKEEO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



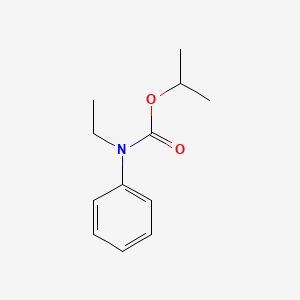
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
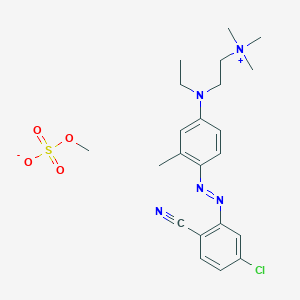
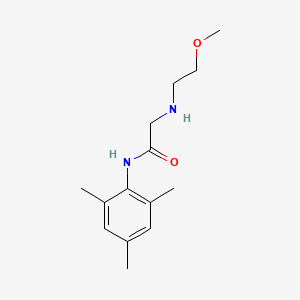
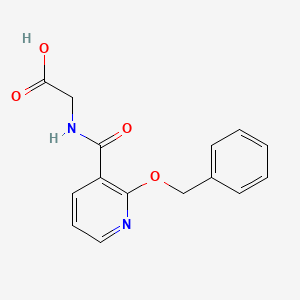
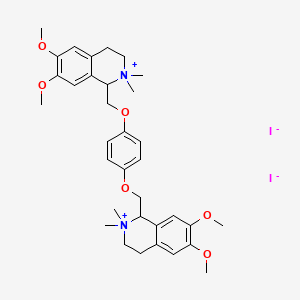
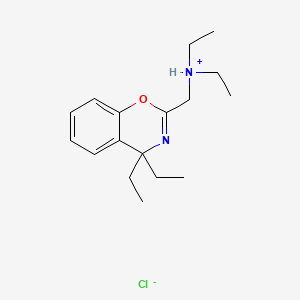
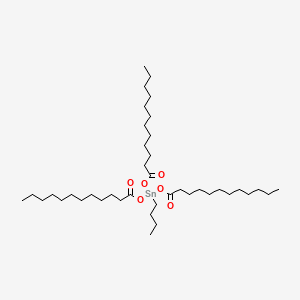
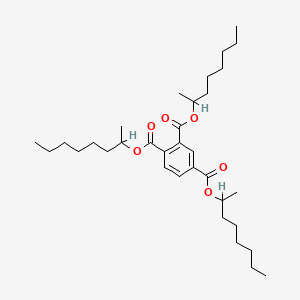
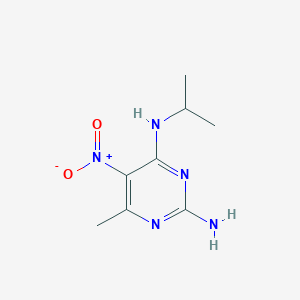
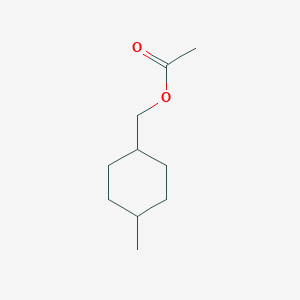
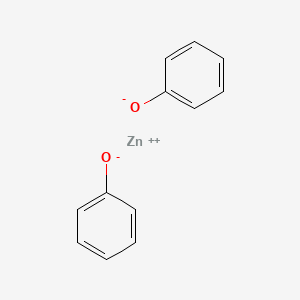
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)
